molecular formula C16H11NO2 B15106804 Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- CAS No. 61351-62-0

Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-

Cat. No.: B15106804
CAS No.: 61351-62-0
M. Wt: 249.26 g/mol
InChI Key: ZCYOEDMCZSATFX-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-: is an organic compound that belongs to the class of oxazole derivatives. This compound is known for its unique structure, which includes a benzaldehyde moiety attached to a phenyl-substituted oxazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- typically involves the reaction of benzaldehyde with 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl and oxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzaldehyde and oxazole derivatives.

Scientific Research Applications

Chemistry: Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It is used in assays to evaluate its effects on various biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery programs aimed at developing new treatments for diseases such as cancer and bacterial infections.

Industry: In the industrial sector, Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- is used in the production of specialty chemicals and materials. It is employed in the manufacture of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

  • Benzaldehyde, 4-(2-oxazolyl)-
  • Benzaldehyde, 4-(5-methyl-2-oxazolyl)-
  • Benzaldehyde, 4-(5-phenyl-2-thiazolyl)-

Comparison: Benzaldehyde, 4-(5-phenyl-2-oxazolyl)- is unique due to the presence of the phenyl-substituted oxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-11-12-6-8-14(9-7-12)16-17-10-15(19-16)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYOEDMCZSATFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368030
Record name Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61351-62-0
Record name Benzaldehyde, 4-(5-phenyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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